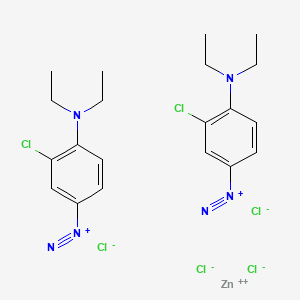

zinc;3-chloro-4-(diethylamino)benzenediazonium;tetrachloride

Description

Zinc;3-chloro-4-(diethylamino)benzenediazonium;tetrachloride is a coordination complex comprising a benzenediazonium cation substituted with a chlorine atom and a diethylamino group, paired with a tetrachlorozincate(2−) anion. Its molecular formula is C₁₀H₁₄Cl₄N₃Zn, with a CAS number 60869-68-3 (see also 318958-37-1 in for closely related nomenclature). This compound is typically synthesized via reactions involving ZnCl₂ and diazonium salts, forming stable ionic complexes used in dyes, explosives, and photochemical applications .

Properties

IUPAC Name |

zinc;3-chloro-4-(diethylamino)benzenediazonium;tetrachloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C10H13ClN3.4ClH.Zn/c2*1-3-14(4-2)10-6-5-8(13-12)7-9(10)11;;;;;/h2*5-7H,3-4H2,1-2H3;4*1H;/q2*+1;;;;;+2/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQPXWDPMZAPTTQ-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=C(C=C(C=C1)[N+]#N)Cl.CCN(CC)C1=C(C=C(C=C1)[N+]#N)Cl.[Cl-].[Cl-].[Cl-].[Cl-].[Zn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26Cl6N6Zn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50976347 | |

| Record name | 3-Chloro-4-(diethylamino)benzene-1-diazonium zinc chloride (2/1/4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50976347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

628.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60869-68-3 | |

| Record name | Benzenediazonium, 3-chloro-4-(diethylamino)-, (T-4)-tetrachlorozincate(2-) (2:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060869683 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenediazonium, 3-chloro-4-(diethylamino)-, (T-4)-tetrachlorozincate(2-) (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Chloro-4-(diethylamino)benzene-1-diazonium zinc chloride (2/1/4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50976347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloro-4-(diethylamino)benzenediazonium tetrachlorozincate (2:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.804 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Diazotization

- The starting material, 3-chloro-4-(diethylamino)aniline, undergoes diazotization.

- Diazotization is achieved by treating the aniline derivative with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and hydrochloric acid (HCl).

- The reaction is conducted at low temperatures (0–5 °C) to maintain the stability of the diazonium salt and prevent decomposition.

- The chemical reaction can be summarized as:

$$

\text{3-chloro-4-(diethylamino)aniline} + \text{HNO}2 + \text{HCl} \rightarrow \text{3-chloro-4-(diethylamino)benzenediazonium chloride} + \text{H}2\text{O}

$$

Formation of Zinc Tetrachlorozincate Complex

- The freshly prepared diazonium chloride salt is then reacted with zinc chloride (ZnCl₂).

- Zinc chloride acts as a Lewis acid, coordinating with chloride ions to form the tetrachlorozincate anion $$\text{ZnCl}_4^{2-}$$.

- The diazonium cations associate with the tetrachlorozincate anions to form the stable this compound complex.

- This complexation enhances the stability of the diazonium salt, which is otherwise prone to decomposition.

Detailed Reaction Conditions and Parameters

| Step | Reagents & Conditions | Temperature | pH/Medium | Notes |

|---|---|---|---|---|

| Diazotization | 3-chloro-4-(diethylamino)aniline, NaNO₂, HCl | 0–5 °C | Acidic (pH ~1-2) | Nitrous acid generated in situ |

| Complex Formation | Addition of ZnCl₂ solution | 0–5 °C | Acidic | Stoichiometric control critical |

| Isolation | Precipitation and filtration | Ambient | - | Product isolated as crystalline solid |

| Purification | Recrystallization from suitable solvents | Ambient to mild heating | - | Ensures high purity and yield |

Industrial Scale Preparation

- The industrial synthesis mirrors the laboratory procedure but employs continuous flow reactors for better control over temperature and reaction time.

- Automation allows precise dosing of sodium nitrite and zinc chloride, optimizing yield and purity.

- Reaction parameters such as temperature, pH, and reagent concentrations are strictly monitored.

- The product is isolated by filtration and drying under controlled conditions to maintain stability.

Research Findings and Analytical Data

- The diazonium salt formed is sensitive to temperature and pH; maintaining low temperature during diazotization is critical to prevent side reactions.

- Zinc coordination stabilizes the diazonium group, allowing for safer handling and storage.

- Spectroscopic analyses (UV-Vis, IR) confirm the presence of diazonium and zinc tetrachloride moieties.

- Crystallographic studies reveal the ionic lattice structure formed by the diazonium cations and tetrachlorozincate anions, contributing to the compound’s stability.

Summary Table of Preparation Steps

| Stage | Description | Key Reagents | Critical Conditions | Outcome |

|---|---|---|---|---|

| 1. Diazotization | Formation of diazonium chloride salt | 3-chloro-4-(diethylamino)aniline, NaNO₂, HCl | 0–5 °C, acidic medium | 3-chloro-4-(diethylamino)benzenediazonium chloride |

| 2. Complexation | Reaction with zinc chloride to form complex | Diazonium chloride, ZnCl₂ | 0–5 °C, acidic medium | This compound |

| 3. Isolation & Purification | Precipitation, filtration, recrystallization | - | Ambient to mild heating | Pure crystalline product |

Chemical Reactions Analysis

Types of Reactions

zinc;3-chloro-4-(diethylamino)benzenediazonium;tetrachloride undergoes various types of chemical reactions, including:

Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides, hydroxides, and cyanides.

Coupling Reactions: The compound can participate in azo coupling reactions with phenols and aromatic amines to form azo dyes.

Reduction Reactions: The diazonium group can be reduced to form the corresponding aniline derivative.

Common Reagents and Conditions

Substitution Reactions: Common reagents include potassium iodide, copper(I) chloride, and sodium hydroxide. These reactions are typically carried out at low temperatures to maintain the stability of the diazonium salt.

Coupling Reactions: Phenols and aromatic amines are used as coupling partners, and the reactions are usually conducted in an alkaline medium.

Reduction Reactions: Reducing agents such as sodium sulfite and stannous chloride are employed to convert the diazonium group to an amine.

Major Products Formed

Substitution Reactions: Products include 3-chloro-4-(diethylamino)iodobenzene, 3-chloro-4-(diethylamino)chlorobenzene, and 3-chloro-4-(diethylamino)cyanobenzene.

Coupling Reactions: Azo dyes with various colors and properties.

Reduction Reactions: 3-Chloro-4-(diethylamino)aniline.

Scientific Research Applications

Chemical Synthesis

Organic Synthesis

This compound is primarily utilized as a reagent in organic synthesis, particularly in the formation of azo compounds. Azo compounds are characterized by the presence of the azo group (-N=N-), which is formed through diazo coupling reactions between diazonium salts and aromatic amines. The high reactivity of the diazonium group allows for various substitution reactions, making it a valuable tool in synthetic organic chemistry .

Dye Production

Zinc;3-chloro-4-(diethylamino)benzenediazonium;tetrachloride serves as an important intermediate in the production of dyes and pigments. The azo compounds synthesized from this diazonium salt are widely used in textiles and other industries due to their vibrant colors and stability .

| Application | Description |

|---|---|

| Organic Synthesis | Formation of azo compounds through diazo coupling reactions |

| Dye Production | Intermediate for synthesizing dyes and pigments |

Biological Applications

Biomolecule Labeling

In biological research, this compound is employed for labeling biomolecules. The ability of diazonium salts to form covalent bonds with nucleophilic sites on proteins allows researchers to study enzyme mechanisms and protein interactions effectively .

Potential Drug Development

The compound is being investigated for its potential use in drug development. Its reactivity can be harnessed to create novel therapeutic agents or diagnostic tools, particularly in targeting specific biomolecules within cells .

Industrial Applications

Production of Specialty Chemicals

this compound is utilized in the production of specialty chemicals, including pigments and other functional materials. Its unique properties facilitate the synthesis of complex organic molecules that serve various industrial purposes .

Safety Considerations

Due to its shock-sensitive nature, proper handling and storage protocols are essential when working with this compound. It can decompose violently under certain conditions, necessitating caution during its use in industrial applications .

Case Study 1: Azo Dye Synthesis

A research study demonstrated the use of this compound in synthesizing a specific azo dye used in textile applications. The study highlighted the efficiency of the diazo coupling reaction, resulting in high yields of the desired dye while maintaining colorfastness under various conditions.

Case Study 2: Enzyme Mechanism Studies

Another case involved using this compound for labeling enzymes to investigate their mechanisms. The study provided insights into how enzyme activity could be modulated through covalent modifications, showcasing the compound's utility in biochemical research.

Mechanism of Action

The mechanism of action of zinc;3-chloro-4-(diethylamino)benzenediazonium;tetrachloride is primarily based on the reactivity of the diazonium group. The diazonium group can undergo various reactions, such as substitution and coupling, which allow it to interact with different molecular targets. In biological systems, the compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, thereby altering their function and activity.

Comparison with Similar Compounds

Structural Analogs in the Benzenediazonium-Zinc Chloride Family

The following table highlights key structural analogs, emphasizing substituent variations and their implications:

| Compound Name | Substituents | Molecular Formula | CAS Number | Key Properties/Applications |

|---|---|---|---|---|

| Target Compound | 3-Cl, 4-(diethylamino) | C₁₀H₁₄Cl₄N₃Zn | 60869-68-3 | Explosive precursors, dye synthesis |

| 4-[Ethyl(2-hydroxyethyl)amino]benzenediazonium ZnCl₂ | 4-(ethyl, 2-hydroxyethyl) | C₁₀H₁₅Cl₃N₃OZn | 61966-14-1 | Textile dyes, improved solubility |

| 3-Chloro-4-(dibutylamino)benzenediazonium ZnCl₃ | 3-Cl, 4-(dibutylamino) | C₁₄H₂₂Cl₅N₃Zn | 94022-54-5 | Higher thermal stability |

| 4-(Diethylamino)-2-ethoxybenzenediazonium ZnCl₂ | 4-(diethylamino), 2-ethoxy | C₁₂H₁₈Cl₄N₃OZn | 31605-03-5 | Photoresist applications |

| 2-Methoxy-5-methyl-4-azo-benzenediazonium ZnCl₂ | 2-methoxy, 5-methyl, azo | C₁₄H₁₆Cl₄N₆OZn | 61966-14-1 | High chromophore intensity |

Sources :

Key Observations:

- Substituent Effects: Electron-donating groups (e.g., diethylamino, ethoxy) enhance stability and solubility, while chloro groups increase reactivity toward electrophilic substitution .

- Thermal Stability: Bulkier substituents (e.g., dibutylamino in CAS 94022-54-5) improve thermal stability, critical for explosives (see UN transport classifications in ) .

- Applications : Azo-linked derivatives (e.g., ) are preferred in dyes due to intense light absorption, whereas ethoxy variants (e.g., CAS 31605-03-5) are used in photolithography .

Reactivity and Stability

- Explosive Potential: The target compound and analogs like 2-(N-ethoxycarbonylphenylamino)-3-methoxy-4-(N-methyl-N-cyclohexylamino)benzenediazonium ZnCl₂ (CAS 38686-70-3) are classified as 1G explosives under UN regulations due to exothermic decomposition above +45°C .

- Hydrolytic Sensitivity : Diazonium-zinc complexes degrade in humid conditions, releasing N₂ gas. Stabilizers like silica gel are added for storage .

Biological Activity

Zinc;3-chloro-4-(diethylamino)benzenediazonium;tetrachloride is a complex compound that combines the properties of zinc and a diazonium salt. This article explores its biological activity, including its interactions at the molecular level, potential therapeutic applications, and relevant research findings.

Chemical Structure:

- Formula: CHClNZn

- Appearance: White to light-colored crystalline solid

- Solubility: Insoluble in water, denser than water

The biological activity of zinc compounds often involves their role as catalysts or mediators in biochemical reactions. In the case of this compound, the diazonium group can participate in electrophilic aromatic substitution reactions, which may lead to various biological effects.

-

Zinc as a Biological Modulator:

- Zinc ions are known to modulate numerous biological processes, including enzyme activity and gene expression. They act as cofactors for various enzymes and are integral to maintaining structural integrity in proteins.

- Interaction with Receptors:

Toxicity Profile

The toxicity of zinc complexes varies significantly based on their formulation. The synthesis of zinc complexes with ligands aims to reduce toxicity while enhancing efficacy. For example, the non-toxic nature of certain zinc-flavonol complexes was established through acute toxicity studies, showing promise for safe therapeutic applications .

Research Findings and Case Studies

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing zinc tetrachloride-stabilized 3-chloro-4-(diethylamino)benzenediazonium complexes?

- Methodological Answer : Synthesis typically involves diazotization of 3-chloro-4-(diethylamino)aniline under controlled acidic conditions (e.g., HCl) at 0–5°C, followed by stabilization with zinc tetrachloride. Critical parameters include maintaining low temperatures to prevent premature decomposition and stoichiometric control of ZnCl₂ to ensure ionic stabilization. Characterization via elemental analysis and IR spectroscopy can confirm the formation of the diazonium-zinc complex .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this diazonium-zinc complex?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR can resolve diethylamino and aryl proton environments, though paramagnetic effects from the diazonium group may complicate interpretation.

- X-ray Crystallography : Single-crystal analysis provides definitive structural confirmation, including bond lengths and counterion coordination (e.g., ZnCl₄²⁻ interactions) .

- UV-Vis Spectroscopy : Monitors electronic transitions unique to the diazonium moiety (e.g., λmax ~ 400–500 nm) and stability under varying light conditions .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer :

- Thermal Stability : Store at –20°C in amber vials to mitigate explosive decomposition risks. Avoid grinding or mechanical stress.

- Emergency Measures : Use fume hoods for synthesis, and ensure access to emergency showers and eyewash stations. Refer to zinc perchlorate hexahydrate SDS guidelines for spill management (e.g., neutralization with sodium bicarbonate) .

Advanced Research Questions

Q. How can computational chemistry predict the thermal decomposition pathways of this diazonium salt?

- Methodological Answer : Density Functional Theory (DFT) calculations can model bond dissociation energies and transition states. For example, reaction path searches using quantum chemical software (e.g., Gaussian) may identify intermediates like aryl radicals or nitrogen gas release. Coupling this with experimental TGA-DSC data validates computational predictions .

Q. What methodological approaches resolve conflicting data on the compound’s solvent-dependent reactivity?

- Methodological Answer : Systematic solvent screens (e.g., DMSO vs. acetonitrile) under inert atmospheres can isolate polarity and coordination effects. Kinetic studies (e.g., UV-Vis monitoring) paired with multivariate analysis (e.g., PCA) identify outliers. Cross-referencing with ICReDD’s reaction optimization workflows helps reconcile discrepancies .

Q. How can reactor design principles optimize large-scale synthesis while maintaining stability?

- Methodological Answer : Continuous-flow microreactors enable precise temperature control and rapid mixing, reducing decomposition risks. Computational fluid dynamics (CFD) simulations can model heat transfer and residence time distribution. Scaling parameters should prioritize low shear stress and inert gas purging, as per CRDC guidelines for reaction engineering .

Q. What role does the zinc tetrachloride counterion play in stabilizing the diazonium moiety?

- Methodological Answer : Comparative studies with alternative counterions (e.g., BF₄⁻ or PF₆⁻) using cyclic voltammetry and XRD reveal ZnCl₄²⁻’s superior electrostatic stabilization. Raman spectroscopy tracks ion-pairing interactions, while Arrhenius plots of decomposition rates quantify stabilization efficacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.